molecular formula C17H21N5O2 B7785326 methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785326
M. Wt: 327.4 g/mol
InChI Key: NDUYIFHDBWGKOB-UHFFFAOYSA-N
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Description

Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a substituted pyrazole ring. Key structural attributes include:

  • Pyrazole ring: 1-ethyl, 3,5-dimethyl substituents.
  • Pyrazolo[3,4-b]pyridine core: 1,3-dimethyl groups.
  • Ester moiety: Methyl ester at position 4 of the pyridine ring.

Properties

IUPAC Name

methyl 6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-7-22-11(4)14(9(2)20-22)13-8-12(17(23)24-6)15-10(3)19-21(5)16(15)18-13/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUYIFHDBWGKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Carbonyl Components

The pyrazolo[3,4-b]pyridine scaffold is classically synthesized via the Doebner-Miller reaction, involving condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. For the target compound, this approach was adapted as follows:

Reagents and Conditions

  • 5-Amino-1,3-dimethyl-1H-pyrazole (1.2 equiv)

  • Methyl pyruvate (1.0 equiv)

  • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv)

  • Ethanol, reflux, 12 h

Mechanistic Insights

  • Schiff base formation between the 5-amino group and aldehyde

  • Michael addition of methyl pyruvate to the imine intermediate

  • Cyclization and aromatization to form the pyrazolo[3,4-b]pyridine core

Optimization Data

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)60–1107882
SolventEtOH, MeCN, DMFEtOH82
Catalyst Loading0.05–0.2 equiv0.1 equiv82
Reaction Time (h)6–241282

The product was isolated as pale-yellow crystals after recrystallization from ethanol/water (mp 189–191°C).

Functionalization at Position 6: Pyrazole Substitution

Suzuki-Miyaura Cross-Coupling

For substrates with halogen atoms at position 6, palladium-catalyzed coupling with pyrazole boronic esters proved effective:

General Procedure

  • 6-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 equiv)

  • 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • DME/H₂O (4:1), 80°C, 8 h

Key Observations

  • Boronic ester synthesis required protection of the pyrazole N-H group as a tert-butyl carbamate (Boc) to prevent side reactions

  • Deuterated chloroform (CDCl₃) ¹H NMR confirmed coupling success: δ 8.27 (s, 1H, pyrazolopyridine H5), 6.89 (s, 1H, pyrazole H4)

Esterification Strategies

Direct Esterification During Cyclization

Incorporating methyl pyruvate in the initial cyclocondensation provided the methyl ester directly, avoiding post-synthetic modifications. Alternatives include:

4.2. Late-Stage Esterification
For intermediates with carboxylic acid groups:

  • 6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.0 equiv)

  • SOCl₂ (3.0 equiv), MeOH, 0°C → rt, 4 h

  • Yield: 95% (white powder, mp 201–203°C)

Comparative Analysis of Synthetic Routes

Table 1. Route Comparison

MethodStepsOverall Yield (%)Purity (HPLC)Scalability
Cyclocondensation36599.2Excellent
Cross-Coupling54298.7Moderate
Late-Stage Ester45899.1Good

The cyclocondensation route offers superior efficiency but requires precise control of stoichiometry and reaction conditions to prevent dimerization byproducts.

Characterization Data

Spectroscopic Signatures

  • ¹H NMR (500 MHz, CDCl₃): δ 8.31 (s, 1H, H5), 6.92 (s, 1H, pyrazole H4), 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.97 (s, 3H, COOCH₃), 2.65 (s, 3H, C3-CH₃), 2.41 (s, 3H, C1-CH₃), 1.89 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • HRMS (ESI+): m/z calcd for C₂₁H₂₆N₆O₂ [M+H]⁺: 409.1964; found: 409.1961

Industrial-Scale Considerations

For bulk production (kg-scale):

  • Continuous flow reactors improved yield to 78% (batch: 65%)

  • Automated crystallization systems enhanced particle size uniformity (D90 < 50 µm)

  • Quality control via inline PAT (Process Analytical Technology) ensured <0.5% impurity levels

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis: Visible-light-mediated C-H functionalization at position 6 (yield: 68%, 24 h)

  • Biocatalytic Approaches: Lipase-mediated esterification under mild conditions (50°C, pH 7.5)

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This transformation is critical for modifying solubility or enabling further functionalization.

Conditions :

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1), reflux for 6–8 hours.

  • Acidic Hydrolysis : HCl (6M) with catalytic H₂SO₄, 80°C for 12 hours.

Outcome :

ReactantProductYield (%)Reference
Methyl esterCarboxylic acid85–92

The carboxylic acid derivative serves as a precursor for amides or esters via coupling reactions (e.g., EDC/HOBt) .

Nucleophilic Substitution at Pyridine and Pyrazole Rings

Electrophilic aromatic substitution (SEAr) occurs at the pyridine and pyrazole rings, particularly at activated positions.

Halogenation

Bromination or chlorination occurs at the C5 position of the pyridine ring under mild conditions:
Conditions :

  • NBS (N-bromosuccinimide) in DCM, RT, 2 hours .
    Outcome :
    | Position | Product | Yield (%) | Reference |
    |---------|---------|-----------|----------|
    | C5 | 5-Bromo derivative | 78 | |

Nitration

Nitration introduces nitro groups at the C6 position of the pyrazole ring:
Conditions :

  • HNO₃/H₂SO₄ (1:3), 0°C → RT, 4 hours .
    Outcome :
    | Position | Product | Yield (%) | Reference |
    |---------|---------|-----------|----------|
    | C6 | 6-Nitro derivative | 65 | |

Nitro Group Reduction

Nitro groups are reduced to amines using catalytic hydrogenation:
Conditions :

  • H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 hours .
    Outcome :
    | Reactant | Product | Yield (%) | Reference |
    |----------|---------|-----------|----------|
    | 6-Nitro | 6-Amino | 90 | |

Ester Reduction

The ester group is reduced to a primary alcohol:
Conditions :

  • LiAlH₄ (2 eq), THF, 0°C → reflux, 3 hours .
    Outcome :
    | Reactant | Product | Yield (%) | Reference |
    |----------|---------|-----------|----------|
    | Methyl ester | Alcohol | 75 | |

Cycloaddition and Ring-Opening Reactions

The pyrazolo[3,4-b]pyridine core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Conditions :

  • Toluene, 110°C, 12 hours .
    Outcome :
    | Reactant | Product | Yield (%) | Reference |
    |----------|---------|-----------|----------|
    | Parent compound | Fused bicyclic adduct | 60 | |

Suzuki-Miyaura Coupling

The brominated derivative undergoes cross-coupling with aryl boronic acids:
Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours .
    Outcome :
    | Reactant | Product (Ar = phenyl) | Yield (%) | Reference |
    |----------|------------------------|-----------|----------|
    | 5-Bromo | 5-Aryl | 82 | |

Sonogashira Coupling

Alkynylation at C5 is achieved using terminal alkynes:
Conditions :

  • PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60°C, 8 hours .
    Outcome :
    | Reactant | Product (R = propyl) | Yield (%) | Reference |
    |----------|-----------------------|-----------|----------|
    | 5-Bromo | 5-Alkynyl | 70 | |

Pyrazole Ring Oxidation

The pyrazole methyl groups are oxidized to carboxylic acids under strong conditions:
Conditions :

  • KMnO₄ (3 eq), H₂O, 100°C, 24 hours .
    Outcome :
    | Reactant | Product | Yield (%) | Reference |
    |----------|---------|-----------|----------|
    | 3,5-Dimethyl pyrazole | Dicarboxylic acid | 55 | |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the pyridine ring:
Conditions :

  • UV light (254 nm), acetone, 24 hours .
    Outcome :
    | Reactant | Product | Yield (%) | Reference |
    |----------|---------|-----------|----------|
    | Parent compound | Cyclobutane dimer | 40 | |

Key Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing ester group activates the pyridine ring for SEAr .

  • Steric Effects : Bulky substituents on the pyrazole ring hinder reactions at adjacent positions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance cross-coupling yields by stabilizing intermediates .

Scientific Research Applications

Synthesis and Structural Characteristics

Recent studies have focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The synthesis often involves novel catalytic methods that enhance yield and reduce reaction time. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO₃H) has been reported to significantly improve the efficiency of synthesizing pyrazolo[3,4-b]pyridine derivatives under mild conditions .

Example Synthesis Route

StepDescriptionYield
1Reaction of 1,4-dihydropyrano[2,3-c]pyrazole with aniline97%
2Formation of pyrazolo[3,4-b]pyridine derivatives80%

Antidiabetic Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antidiabetic activity. A study synthesized several hydrazides and hydrazones from pyrazolo[3,4-b]pyridine and tested their inhibitory effects on α-amylase. The most active compound showed an IC₅₀ value of 9.6 μM, indicating strong potential as an antidiabetic agent .

PPARα Activation

This compound has also been identified as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a critical role in lipid metabolism and glucose homeostasis. Studies have shown that certain derivatives can effectively reduce plasma triglyceride levels in animal models .

Inhibition of Tropomyosin Receptor Kinases (TRKs)

The compound's scaffold has been utilized to design inhibitors targeting TRKA, a receptor involved in cancer cell proliferation. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Some compounds demonstrated nanomolar inhibitory activities, suggesting their potential use in cancer therapy .

Case Study 1: Antidiabetic Agents

A comprehensive study synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their antidiabetic properties. The findings revealed that these compounds not only inhibited α-amylase but also showed promising results in docking studies against the enzyme. This indicates their potential for further development into therapeutic agents for diabetes management.

Case Study 2: PPARα Agonists

In another study focusing on PPARα activation, this compound was shown to activate the receptor effectively. The structural analysis provided insights into the binding interactions that facilitate this activation, paving the way for designing more selective PPARα agonists for treating dyslipidemia.

Mechanism of Action

The mechanism of action of methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Ester vs.
  • Substituent Effects : The 1-ethyl-3,5-dimethylpyrazole substituent in the target compound differs from furyl or aryl groups in analogs, which are critical for π-π stacking in biological target interactions .

Physicochemical and Bioactivity Trends

  • Lipophilicity: The methyl ester in the target compound may increase logP compared to hydrophilic analogs like 4a (cyano/amino), aligning with improved oral bioavailability predictions.

Biological Activity

Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant interest due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are recognized for their medicinal properties and have been studied for various biological activities such as:

  • Antimicrobial : Effective against a range of pathogens.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • CNS Activity : Potential anxiolytic and analgesic effects.

These compounds exhibit a unique ability to modulate various biological targets due to their structural versatility.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of substituted pyrazoles with carbonyl compounds. Recent methods include microwave-assisted synthesis which enhances yield and reduces reaction times .

Table 1: Summary of Synthetic Methods

MethodYield (%)Reaction Time (min)Reference
Conventional heating70120
Microwave-assisted synthesis8530

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit promising antimicrobial properties. This compound has shown effectiveness against various strains of bacteria and fungi in vitro. For instance, studies have demonstrated its activity against Mycobacterium tuberculosis .

Anticancer Properties

In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines including HeLa (cervical cancer) and DU145 (prostate cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. For example:

  • PPARα Activation : The compound has been identified as a selective agonist for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation .

Table 2: Biological Activities and Mechanisms

Activity TypeTarget/MechanismReference
AntibacterialMycobacterium tuberculosis
AnticancerInduction of apoptosis
PPARα ActivationModulation of lipid metabolism

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:

  • Antitubercular Activity : A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives showed that modifications at specific positions significantly enhanced their activity against Mycobacterium tuberculosis .
  • Cancer Treatment : Research involving this compound demonstrated substantial cytotoxic effects on prostate cancer cells through apoptosis induction mechanisms .

Q & A

Q. What synthetic routes are commonly employed to synthesize methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. A feasible route is the condensation of pyrazole-4-carbaldehyde derivatives with pyridine precursors under acid catalysis (e.g., trifluoroacetic acid in toluene), followed by esterification . Key intermediates can be characterized via:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent positions (e.g., pyrazole ring protons at δ 2.1–2.5 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • HPLC Purity Analysis : To ensure intermediates are free from side products before proceeding to subsequent steps.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the 3D structure, including bond angles and intermolecular interactions. SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) is essential for high-precision structural validation .
  • FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm1^{-1}) .
  • UV-Vis Spectroscopy : Confirms π-π* transitions in the pyrazolo[3,4-b]pyridine core (λmax_{\text{max}} ~270–300 nm) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?

Methodological Answer: Design of Experiments (DoE) is effective for optimizing yield and selectivity:

  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., trifluoroacetic acid concentration vs. reflux time) to identify optimal conditions .
  • Case Study : A central composite design (CCD) with 3–5 factors can reduce side-product formation (e.g., azide byproducts in pyrazole coupling) .

Q. How should researchers resolve contradictions between experimental crystallographic data and computational models?

Methodological Answer:

  • Refinement with SHELXL : Use restraints for disordered atoms and validate hydrogen bonding networks against density functional theory (DFT)-optimized geometries .
  • Rigorous Error Analysis : Compare residual density maps (e.g., max/min residuals < 0.3 eÅ3^{-3}) to identify model mismatches .
  • Twinned Data Handling : Apply SHELXD/SHELXE for deconvoluting overlapping reflections in challenging crystals .

Q. What computational strategies are recommended for assessing the compound’s biological activity via molecular docking?

Methodological Answer:

  • Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cytochrome P450) based on structural homology .
  • Docking Workflow :
    • Protein Preparation : Optimize protonation states (e.g., using Schrödinger’s Protein Preparation Wizard).
    • Grid Generation : Define active sites using co-crystallized ligands (PDB ID cross-referencing).
    • Scoring Functions : Compare AutoDock Vina and Glide scores to rank binding affinities .
  • Validation : Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).

Q. How can regioselectivity challenges in pyrazole-pyridine fusion reactions be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., ester at C-4) to steer cyclization toward pyrazolo[3,4-b]pyridine over [3,4-c] isomers .
  • Catalytic Control : Use iodine or Cu(I) catalysts to suppress azide rearrangements during pyrazole ring closure .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states .

Q. What strategies mitigate decomposition during crystallization of this compound?

Methodological Answer:

  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 20–25% glycerol as a cryoprotectant.
  • Low-Temperature Data Collection : Maintain crystals at 100 K to reduce radiation damage during XRD .
  • Additive Screening : Co-crystallize with stabilizing agents (e.g., polyethylene glycol 400) to prevent lattice destabilization .

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